molecular formula C19H22Cl2O9 B12289672 6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12289672
M. Wt: 465.3 g/mol
InChI Key: GLUTXGWNWQGVOE-UHFFFAOYSA-N
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Description

6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes a dichlorocyclopropyl group, a phenoxy group, and a trihydroxyoxane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps:

    Formation of the Dichlorocyclopropyl Group: This step involves the reaction of a suitable precursor with dichlorocarbene to form the dichlorocyclopropyl group.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction with a halogenated aromatic compound.

    Formation of the Methylpropanoyl Group: This step involves the acylation of the phenoxy compound with a suitable acylating agent.

    Formation of the Trihydroxyoxane Carboxylic Acid Moiety: This involves the oxidation of a suitable precursor to form the trihydroxyoxane ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trihydroxyoxane moiety, to form various oxidized products.

    Reduction: Reduction reactions can occur at the dichlorocyclopropyl group, leading to the formation of less chlorinated derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation Products: Various oxidized derivatives of the trihydroxyoxane moiety.

    Reduction Products: Less chlorinated derivatives of the dichlorocyclopropyl group.

    Substitution Products: Substituted derivatives of the phenoxy group.

Scientific Research Applications

Chemistry

In chemistry, 6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects

Industry

In industry, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The dichlorocyclopropyl group and the phenoxy group are likely to interact with hydrophobic pockets in proteins, while the trihydroxyoxane carboxylic acid moiety may form hydrogen bonds with polar residues. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid methyl ester: This compound is similar but has a methyl ester group instead of a carboxylic acid group.

    6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of the dichlorocyclopropyl group, phenoxy group, and trihydroxyoxane carboxylic acid moiety in a single molecule allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUTXGWNWQGVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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